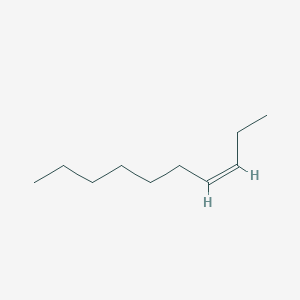

cis-3-Decene

Description

Cis-3-Decene is an acyclic olefin.

Properties

IUPAC Name |

(Z)-dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020800 | |

| Record name | cis-3-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-86-8 | |

| Record name | cis-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of cis-3-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Decene. The information is presented in a structured format to facilitate understanding and application in research and development settings. This document includes tabulated quantitative data, generalized experimental protocols for its synthesis and characterization, and a logical workflow diagram.

Chemical Identity and Structure

cis-3-Decene is an unsaturated hydrocarbon classified as an alkene. Its structure consists of a ten-carbon chain with a double bond located between the third and fourth carbon atoms, with the substituents on the double bond in a cis or (Z) configuration.

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of cis-3-Decene. For comparative purposes, data for its geometric isomer, trans-3-Decene, and a structural isomer, 1-Decene, are also included where available. Many of the properties for cis-3-Decene are estimated or inferred from data on similar compounds due to a lack of extensive experimental data in the literature.[1]

Table 1: Core Properties of cis-3-Decene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | [2] |

| Molecular Weight | 140.27 g/mol | [2] |

| CAS Number | 19398-86-8 | [2] |

| IUPAC Name | (Z)-dec-3-ene | [2] |

| Melting Point | -56.93 °C (estimate) | [3] |

| Boiling Point | 166.82 °C (estimate) | [3] |

| Density | 0.7631 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4195 (estimate) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 5.551 (estimate) | [3] |

Table 2: Comparative Properties of Decene Isomers

| Property | cis-3-Decene | trans-3-Decene | 1-Decene |

| CAS Number | 19398-86-8[2] | 19150-21-1[4][2] | 872-05-9[5] |

| Molecular Weight ( g/mol ) | 140.27[6][2] | 140.27[4][2] | 140.27[5] |

| Melting Point (°C) | -56.93 (estimate)[3] | -56.93 (estimate)[2] | -66.3 |

| Boiling Point (°C) | 166.82 (estimate)[3] | 169[2] | 172[7] |

| Density (g/mL at 25°C) | 0.7631 (estimate)[3] | 0.749[4][2] | 0.741[8] |

| Refractive Index (n20/D) | 1.4195 (estimate)[3] | 1.43[2] | 1.421[9][8] |

| Flash Point (°C) | Not Available | 45.5[2] | 44.0 |

| Kovats Retention Index (Standard non-polar) | 985 - 997 | 985 - 1000.8[10] | Not directly comparable |

Experimental Protocols

Two common methods for the stereoselective synthesis of cis-alkenes are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction.

3.1.1. Partial Hydrogenation of 3-Decyne using Lindlar's Catalyst

This is a widely used method for the synthesis of cis-alkenes from alkynes.[1][11] The Lindlar catalyst, which is palladium on calcium carbonate or barium sulfate poisoned with lead acetate and quinoline, deactivates the catalyst to prevent over-reduction to the corresponding alkane.[1][11]

-

Materials : 3-Decyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned), hydrogen gas (H₂), and a suitable solvent (e.g., ethanol, ethyl acetate, or hexanes).[1]

-

Procedure :

-

Dissolve 3-Decyne in the chosen solvent in a reaction flask.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Flush the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).[1]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the cis-alkene.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude cis-3-Decene.

-

Purify the product by distillation or column chromatography as needed.

-

3.1.2. Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide.[12][13] For the synthesis of cis-3-Decene, propanal would react with a heptylidene triphenylphosphorane. Non-stabilized ylides, such as those with alkyl substituents, generally favor the formation of cis-(Z)-alkenes.[13][14]

-

Materials : Heptyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), propanal, and an anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Procedure :

-

Suspend the heptyltriphenylphosphonium bromide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, which is often indicated by a color change.

-

Slowly add propanal to the ylide solution while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC.

-

Quench the reaction, for example, with water or a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the resulting cis-3-Decene, separating it from the triphenylphosphine oxide byproduct, typically by chromatography or distillation.[15]

-

Standard analytical techniques for the characterization of alkenes include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

3.2.1. Gas Chromatography (GC)

GC is used to determine the purity of the sample and to separate it from isomers or other components in a mixture.[16][17]

-

Sample Preparation : Prepare a dilute solution of cis-3-Decene in a volatile solvent like hexane or dichloromethane.

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used. A non-polar or medium-polarity column is suitable for separating hydrocarbon isomers.[18][19]

-

Typical GC Conditions :

-

Injector Temperature : 250 °C

-

Carrier Gas : Helium or Nitrogen

-

Column : A capillary column (e.g., 30 m x 0.25 mm ID, with a stationary phase like 5% phenyl-methylpolysiloxane).[20]

-

Oven Temperature Program : An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 180-250 °C.[18][20]

-

-

Data Analysis : The retention time of the peak corresponding to cis-3-Decene is compared to that of a standard or to literature values (Kovats retention indices). The peak area provides a quantitative measure of its concentration.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of cis-3-Decene.

-

Sample Preparation : Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy : The alkenyl protons (hydrogens attached to the double bond) of cis-alkenes typically appear in the range of 4.6–5.9 ppm.[21][22] The coupling constant (J-value) between these two protons is characteristic of the cis geometry, typically in the range of 6-12 Hz. The signals for the allylic protons and the other alkyl protons will appear at higher fields (lower ppm values).

-

¹³C NMR Spectroscopy : The sp² hybridized carbons of the double bond in alkenes typically resonate in the downfield region of the spectrum, between 100-170 ppm.[22] The chemical shifts of the other sp³ hybridized carbons will be in the upfield region.

3.2.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Ionization Method : Electron Ionization (EI) is a common method for volatile compounds like alkenes.[23]

-

Expected Fragmentation : The mass spectrum of an alkene will show a molecular ion peak (M⁺·) corresponding to its molecular weight (140.27 for decene).[24][25] Common fragmentation patterns for alkenes involve cleavage of bonds allylic to the double bond, leading to the formation of stable allylic cations.[24] However, it can be difficult to determine the exact position of the double bond from the mass spectrum alone due to potential double bond migration upon ionization.[24]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of cis-3-Decene.

Caption: Synthesis and characterization workflow for cis-3-Decene.

This guide provides a foundational understanding of cis-3-Decene for its application in scientific research and development. The provided protocols are generalized and should be adapted and optimized for specific laboratory conditions and safety requirements.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. trans-3-Decene|lookchem [lookchem.com]

- 5. 1-DECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS 872-05-9: 1-Decene | CymitQuimica [cymitquimica.com]

- 7. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. 1-Decene | 872-05-9 [chemicalbook.com]

- 9. 1-Decene = 97.0 GC 872-05-9 [sigmaaldrich.com]

- 10. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. brainmass.com [brainmass.com]

- 17. scribd.com [scribd.com]

- 18. agilent.com [agilent.com]

- 19. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 20. benchchem.com [benchchem.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Mass Spectrometry [www2.chemistry.msu.edu]

- 24. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 25. youtube.com [youtube.com]

cis-3-Decene structural formula and isomers

An In-depth Technical Guide to cis-3-Decene and its Isomers

Introduction

Decene (C10H20) is an alkene with numerous isomers that vary by the position of the double bond and the geometry (cis/trans) around it.[1] These structural differences, though subtle, lead to distinct physical and chemical properties. This guide provides a comprehensive overview of cis-3-Decene, its primary isomers, and the experimental protocols relevant to their synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

cis-3-Decene is an acyclic olefin with the molecular formula C10H20.[2] Its IUPAC name is (Z)-dec-3-ene, indicating that the carbon chain continues on the same side of the double bond located between the third and fourth carbon atoms.[2] The stereochemistry and position of this double bond are critical determinants of its physical properties and chemical reactivity.

The primary types of isomerism exhibited by decene are:

-

Positional Isomerism : This occurs when the double bond is located at different positions along the ten-carbon chain (e.g., 1-Decene, 2-Decene, 3-Decene).

-

Geometric Isomerism (cis/trans or E/Z) : For internal alkenes like 3-decene, the substituents around the double bond can be arranged on the same side (cis or Z) or opposite sides (trans or E).

Below is a diagram illustrating the relationship between cis-3-Decene and some of its key isomers.

References

The Chemical Ecology of Stink Bug Semiochemicals: A Technical Guide

Introduction

Semiochemicals are chemical substances or mixtures released by an organism that affect the behaviors of other individuals. In the intricate world of insects, these chemical signals are paramount for survival and reproduction, mediating interactions related to mating, aggregation, and defense. The Pentatomidae family, commonly known as stink bugs, represents a diverse group of insects, many of which are significant agricultural pests. Their chemical communication systems have been the subject of extensive research to develop environmentally benign pest management strategies. This guide provides a comprehensive overview of the known semiochemicals in stink bugs, with a focus on pheromones. While this guide was initially intended to focus on cis-3-Decene, a thorough review of the scientific literature revealed no documented natural occurrence of this compound as a semiochemical in insects. Therefore, the focus has been broadened to encompass the well-documented chemical ecology of stink bugs, providing researchers, scientists, and drug development professionals with a valuable resource on their complex chemical communication.

Data Presentation: Pheromones of Stink Bugs (Pentatomidae)

The following table summarizes the identified sex and aggregation pheromones in various stink bug species. The chemical compounds produced by these insects are diverse, primarily consisting of terpenoids, esters, and aldehydes.

| Species | Pheromone Type | Chemical Compound(s) | Reference(s) |

| Nezara viridula (Southern green stink bug) | Aggregation | (Z)-α-Bisabolene epoxide (cis and trans isomers) | [1][2] |

| Euschistus heros (Neotropical brown stink bug) | Sex | Methyl 2,6,10-trimethyldecanoate, Methyl 2,6,10-trimethyldodecanoate, Methyl (E)-2,(Z)-4-decadienoate | [1][2] |

| Halyomorpha halys (Brown marmorated stink bug) | Aggregation | (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol, (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol | [3][4][5] |

| Murgantia histrionica (Harlequin bug) | Aggregation | Sesquiterpene pheromones | [6] |

| Piezodorus guildinii (Redbanded stink bug) | Sex | β-sesquiphellandrene | [1][2] |

| Thyanta perditor | Sex | Methyl 2E,4Z,6Z-decatrienoate | [1][2] |

| Tibraca limbativentris | Sex | Zingiberenol | [1][2] |

| Piezodorus hybneri | Aggregation | Male-produced pheromone | [7] |

| Plautia stali | Pheromone | Methyl (2E,4E,6Z)-2,4,6-decatrienoate (MDT) | [8] |

| Chinavia impicticornis | Defensive compounds | 2-alkenals, saturated aliphatic hydrocarbons, 4-oxo-(E)-2-alkenals | [9][10] |

| Dichelops melacanthus | Defensive compounds | 2-alkenals, saturated aliphatic hydrocarbons, 4-oxo-(E)-2-alkenals | [9][10] |

| Antiteuchus innocens | Defensive compounds | (E)-2-hexenal, n-undecane | [11][12][13] |

Experimental Protocols

The identification and characterization of insect semiochemicals rely on a combination of sophisticated analytical techniques. The following are detailed methodologies for key experiments cited in the study of stink bug pheromones.

Protocol 1: Volatile Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique ideal for trapping volatile organic compounds (VOCs) from the headspace of a sample.[14]

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[14]

-

Headspace vials (20 mL) with caps and septa

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Placement: Place the insect (or a specific gland) into a headspace vial. For airborne pheromone collection, an aeration setup can be used to trap volatiles onto the SPME fiber.[14]

-

Extraction: Heat the vial to a temperature that facilitates the release of volatiles without degrading the sample (e.g., 60°C). Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS. Desorb the trapped analytes onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).[14]

-

GC-MS Analysis: Initiate the GC-MS analysis program to separate and identify the desorbed compounds.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in insect pheromone research.[14]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., nonpolar Factor Four VF-5 ms, 30 m × 0.25 mm i.d.).[11][12]

GC Conditions (Example for Stink Bug Volatiles):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp up at 15°C/min to 280°C (hold for 10 minutes).[11][12]

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions:

-

Mass Range: m/z 40-500

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by matching their retention indices with those of authentic standards.

Protocol 3: Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus, providing information on which compounds are biologically active.[15][16]

Materials:

-

Live insect

-

Micromanipulator

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode puller

-

High-impedance amplifier

-

Data acquisition system

-

Odor delivery system (puff generator)

Procedure:

-

Insect Preparation: Immobilize the insect (e.g., by chilling). Excise an antenna at the base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a conductive solution (e.g., saline). The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.[16]

-

Odorant Delivery: A solution of the test compound in a solvent (e.g., hexane) is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified air is delivered through the pipette to introduce the odorant into a continuous stream of humidified air flowing over the antenna.[16]

-

Data Recording and Analysis: The electrical signals from the antenna are amplified and recorded. The EAG response is measured as the maximum amplitude of the negative deflection from the baseline in millivolts (mV).[16]

Mandatory Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification of insect semiochemicals.

Generalized Pheromone Signaling Pathway in Insects

Caption: A simplified diagram of an insect's olfactory signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Behavioral Responses of the Invasive Halyomorpha halys (Stål) to Traps Baited with Stereoisomeric Mixtures of 10,11-Epoxy-1-bisabolen-3-OL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preventionweb.net [preventionweb.net]

- 7. Stink Bug Communication and Signal Detection in a Plant Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. The chemical volatiles (semiochemicals) produced by neotropical stink bugs (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. bioone.org [bioone.org]

- 12. journals.flvc.org [journals.flvc.org]

- 13. [PDF] Volatile Compounds Emitted by the Stink Bug Antiteuchus innocens (Hemiptera: Pentatomidae) | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 16. benchchem.com [benchchem.com]

The Biological Activity of cis-3-Decene: A Technical Guide for Researchers

An In-depth Examination of a Volatile Alkene with Potential Roles in Chemical Ecology and Pharmacology

Abstract

cis-3-Decene, an unsaturated aliphatic hydrocarbon, is a volatile organic compound (VOC) with emerging significance in various biological contexts. While research directly focusing on this specific isomer is still developing, its structural characteristics suggest potential roles as an insect pheromone, a mediator in plant signaling pathways, and a modulator of inflammatory and microbial processes. This technical guide provides a comprehensive overview of the known and potential biological activities of cis-3-decene, drawing upon data from related C10 alkenes and other structurally similar VOCs to elucidate its possible mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and pharmacological potential of volatile alkenes.

Introduction

cis-3-Decene (C₁₀H₂₀) is a member of the alkene family, characterized by a carbon-carbon double bond at the third position of its ten-carbon chain, with a cis (or Z) configuration.[1] As a volatile organic compound, it has the potential to act as a semiochemical, mediating interactions between organisms. The study of VOCs in chemical ecology has revealed their critical roles in insect communication, plant defense, and microbial interactions. While extensive research exists for other alkenes, such as the well-documented green leaf volatile cis-3-hexenol, specific data on cis-3-decene remains limited.[2][3] This guide synthesizes the available information and provides a framework for future research by presenting potential biological activities, relevant experimental protocols, and hypothetical signaling pathways based on analogous compounds.

Potential Biological Activities

Based on its chemical structure and the known functions of similar volatile alkenes, the biological activities of cis-3-decene can be categorized into three primary areas: pheromonal communication in insects, signaling in plants, and antimicrobial and anti-inflammatory effects.

Pheromonal Activity in Insects

Many alkenes and their derivatives serve as pheromones in insects, mediating behaviors such as mating, aggregation, and alarm signaling.[4][5] The specific geometry and chain length of these molecules are often crucial for receptor binding and eliciting a behavioral response. While there is no definitive quantitative data for cis-3-decene as a pheromone, its C10 structure is common among insect pheromones.

Illustrative Quantitative Data for Related Alkene Pheromones:

Due to the lack of specific quantitative data for cis-3-decene, the following table presents data for other alkenes to illustrate the range of activities observed for this class of compounds.

| Compound | Insect Species | Behavioral Response | Effective Concentration/Dose | Reference |

| (Z,Z)-6,9-Tricosadiene | Eurytoma amygdali | Male Attractant | Not specified | [6] |

| (Z,Z)-6,9-Pentacosadiene | Eurytoma amygdali | Male Attractant | Not specified | [6] |

| cis-3-Hexenal | Various predatory insects | Attractant | Not specified | [2][7] |

Experimental Protocols for Pheromonal Activity:

This assay is a standard method for assessing the behavioral response of insects to volatile compounds.[8][9][10][11]

-

Objective: To determine if cis-3-decene acts as an attractant or repellent to a specific insect species.

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to different odor sources.

-

Procedure:

-

A continuous, controlled airflow is passed through each arm of the olfactometer.

-

One arm is connected to a source containing cis-3-decene (e.g., a filter paper treated with a solution of the compound), while the other arm contains a solvent control.

-

An insect is released at the base of the central arm.

-

The choice of the insect (which arm it enters and the time spent in each arm) is recorded.

-

Statistical analysis is performed to determine if there is a significant preference for the arm containing cis-3-decene.

-

EAG measures the electrical response of an insect's antenna to an odorant, providing a physiological measure of olfactory detection.[12][13][14][15][16]

-

Objective: To determine if the olfactory receptors on an insect's antenna can detect cis-3-decene.

-

Procedure:

-

An antenna is excised from the insect and mounted between two electrodes.

-

A continuous stream of humidified air is passed over the antenna.

-

A puff of air containing a known concentration of cis-3-decene is introduced into the airstream.

-

The change in electrical potential across the antenna is recorded as an EAG response.

-

A dose-response curve can be generated by testing a range of concentrations.

-

Hypothetical Signaling Pathway for Insect Olfaction:

The detection of alkenes as pheromones in insects typically involves their interaction with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons. This interaction can trigger a signaling cascade, leading to the generation of an action potential.

Plant Signaling

Plants release a complex blend of VOCs in response to biotic and abiotic stresses. These volatiles can act as signals within the plant or between neighboring plants, priming or inducing defense responses. Alkenes and their derivatives are common components of these volatile blends. In E. coli, the enzyme 3-hydroxyacyl-ACP dehydratase (FabA) can isomerize trans-2-decenoyl-ACP to cis-3-decenoyl-ACP, which serves as a precursor for the biosynthesis of unsaturated fatty acids.[17] This suggests a potential biosynthetic pathway for cis-3-decene or its derivatives in organisms.

Hypothetical Signaling Pathway in Plants:

The perception of VOCs like cis-3-decene by a plant cell could initiate a signaling cascade involving calcium influx and the activation of protein kinases, ultimately leading to the expression of defense-related genes.

Antimicrobial and Anti-inflammatory Activity

Unsaturated hydrocarbons and fatty acids have been reported to possess antimicrobial and anti-inflammatory properties.[18][19][20][21] The double bond in their structure can be a site for chemical reactions that may disrupt microbial cell membranes or modulate inflammatory pathways.

Illustrative Quantitative Data for Related Compounds:

As no specific MIC or IC50 values are available for cis-3-decene, the following table provides data for other hydrocarbons and short-chain fatty acids to illustrate potential activity ranges.

| Compound | Activity | Organism/Model | IC50 / MIC | Reference |

| Shellsol | Antimicrobial | Aeromonas hydrophila | 7.8 µg/ml (MIC) | [18] |

| Vinyl hexylether | Antimicrobial | Proteus mirabilis | 15.6 µg/ml (MIC) | [18] |

| 2,4-Dimethyl hexane | Antimicrobial | Burkholderia pseudomallei | 31.25 µg/ml (MIC) | [18] |

| Butyrate | Anti-inflammatory | LPS-stimulated monocytes | Not specified (inhibits TNF-α, IL-6) | [21] |

| Propionate | Anti-inflammatory | LPS-stimulated monocytes | Not specified (inhibits TNF-α, IL-6) | [21] |

Experimental Protocols for Antimicrobial and Anti-inflammatory Activity:

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[22][23][24][25][26]

-

Objective: To determine the MIC of cis-3-decene against various bacteria and fungi.

-

Procedure:

-

Prepare a series of twofold dilutions of cis-3-decene in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without the test compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of cis-3-decene at which no visible growth is observed.

-

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[27][28][29][30][31]

-

Objective: To evaluate the potential in vitro anti-inflammatory activity of cis-3-decene.

-

Procedure:

-

A reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and various concentrations of cis-3-decene is prepared.

-

The mixture is incubated and then heated to induce protein denaturation.

-

The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically.

-

A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

The percentage of inhibition of protein denaturation is calculated, and an IC50 value can be determined.

-

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[32][33][34][35][36]

-

Objective: To assess the in vivo anti-inflammatory effect of cis-3-decene in an animal model.

-

Procedure:

-

A group of animals (e.g., rats or mice) is administered with cis-3-decene at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

-

After a specific time, a phlogistic agent (e.g., carrageenan) is injected into the paw of each animal to induce inflammation and edema.

-

The volume of the paw is measured at regular intervals using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each dose of cis-3-decene.

-

Hypothetical Anti-inflammatory Signaling Pathway:

Unsaturated fatty acids and related compounds can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response.

Conclusion and Future Directions

cis-3-Decene presents an intriguing subject for further investigation in the fields of chemical ecology and pharmacology. While direct evidence of its biological activities is currently scarce, its structural similarity to known semiochemicals and bioactive lipids provides a strong rationale for exploring its potential as an insect pheromone, a plant signaling molecule, and an antimicrobial or anti-inflammatory agent. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a roadmap for future research.

Key future research directions should include:

-

Comprehensive screening: Testing the pheromonal effects of cis-3-decene on a wide range of insect species.

-

Quantitative analysis: Determining the precise concentrations at which cis-3-decene elicits biological responses to establish dose-response relationships and calculate IC50/EC50 values.

-

Mechanism of action studies: Elucidating the specific receptors and signaling pathways through which cis-3-decene exerts its effects in different biological systems.

-

Synergistic effects: Investigating the activity of cis-3-decene in combination with other volatile compounds, as semiochemicals often act in blends.

By systematically addressing these research questions, the scientific community can unlock the full potential of cis-3-decene and other related volatile alkenes as tools for pest management, agricultural enhancement, and the development of novel therapeutic agents.

References

- 1. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

- 3. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkadienes and alkenes, sex pheromone components of the almond seed wasp Eurytoma amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cis-3-Hexenal [bionity.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. sigmascientificllc.com [sigmascientificllc.com]

- 10. insectolfactometer.com [insectolfactometer.com]

- 11. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electroantennography - Wikipedia [en.wikipedia.org]

- 13. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. ockenfels-syntech.com [ockenfels-syntech.com]

- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 17. researchgate.net [researchgate.net]

- 18. Plant-based hydrocarbon esters from Tragia involucrata possess antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of Inflammation by Short Chain Fatty Acids | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. protocols.io [protocols.io]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 27. 2.3. In Vitro Assay [bio-protocol.org]

- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 29. medwinpublishers.com [medwinpublishers.com]

- 30. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. inotiv.com [inotiv.com]

- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 36. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Synthesis of cis-3-Decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Decene, an unsaturated aliphatic hydrocarbon, holds significance in various chemical research areas, including pheromone studies and as a building block in organic synthesis. This document provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key characterization data. Detailed experimental protocols for its preparation via catalytic hydrogenation and the Wittig reaction are presented, supported by quantitative data and visual representations of the synthetic pathways.

Introduction

cis-3-Decene, systematically named (Z)-dec-3-ene, is a ten-carbon alkene with the molecular formula C₁₀H₂₀.[1] Its structure is characterized by a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond, resulting in the cis or Z configuration.[1] The unique stereochemistry of cis-alkenes like cis-3-Decene makes them important motifs in natural products, particularly as insect pheromones, and valuable intermediates in the synthesis of complex organic molecules.[2][3][4]

While the exact date and discoverer of cis-3-Decene are not prominently documented in readily available historical records, its study is intrinsically linked to the broader exploration of long-chain alkenes and their roles in chemical communication among insects. The identification of numerous long-chain cis-alkenes as sex attractants in various insect species spurred significant interest in the stereoselective synthesis of these compounds.[4][5]

Physicochemical and Spectroscopic Data

Accurate characterization of cis-3-Decene is crucial for its identification and use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of cis-3-Decene [1][6]

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| CAS Number | 19398-86-8 |

| IUPAC Name | (Z)-dec-3-ene |

| Boiling Point | 172-174 °C |

| Density | 0.741 g/cm³ |

Table 2: Spectroscopic Data for cis-3-Decene [1][7]

| Spectroscopy | Key Peaks/Signals |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spec (GC-MS) | m/z top peak: 55, m/z 2nd highest: 41 |

| IR Spectroscopy | Vapor phase spectrum available in NIST database. |

| Kovats Retention Index | Standard non-polar: 986-997, Standard polar: 1048-1057 |

Synthesis Methodologies

The primary challenge in synthesizing cis-3-Decene lies in the stereoselective formation of the cis-double bond. Two principal methods have been established for this purpose: the partial hydrogenation of an alkyne and the Wittig reaction.

Partial Hydrogenation of 3-Decyne with Lindlar Catalyst

One of the most reliable methods for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne. This is achieved using a "poisoned" catalyst, most famously the Lindlar catalyst, which is palladium supported on calcium carbonate or barium sulfate and deactivated with lead acetate and quinoline.[8][9][10] This deactivation prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the cis-alkene stage.[8][10] The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis-isomer.[8][11]

Reaction: Synthesis of cis-3-Decene from 3-Decyne.

Reagents and Materials:

-

3-Decyne

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (as an additional poison to enhance selectivity)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

-

Reaction flask equipped with a magnetic stirrer and a gas inlet

-

Hydrogenation apparatus (e.g., a balloon filled with hydrogen or a Parr hydrogenator)

Procedure:

-

In a round-bottom flask, dissolve 3-decyne in a suitable anhydrous solvent.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Add a small amount of quinoline to the mixture.

-

Flush the reaction vessel with hydrogen gas to displace the air.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen gas (e.g., from a balloon or at a controlled pressure in a hydrogenator) at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to decane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield crude cis-3-Decene.

-

Purify the product by distillation if necessary.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The cis-configuration can be confirmed by the coupling constants of the vinylic protons in the ¹H NMR spectrum and by comparison of its retention time in GC with an authentic sample.

Wittig Reaction

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones.[12][13] To synthesize cis-3-Decene, heptanal is reacted with a propyl-substituted phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, generally favor the formation of the Z (cis) alkene.[12][14]

Reaction: Synthesis of cis-3-Decene from Heptanal and a Propyl Wittig Reagent.

Part 1: Preparation of the Phosphonium Salt

Reagents and Materials:

-

1-Bromopropane

-

Triphenylphosphine (PPh₃)

-

Toluene or other suitable anhydrous, non-polar solvent

-

Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a reaction flask, dissolve triphenylphosphine in toluene.

-

Add 1-bromopropane to the solution.

-

Heat the mixture at reflux with stirring for several hours to overnight.

-

Cool the reaction mixture to room temperature. The phosphonium salt, propyltriphenylphosphonium bromide, will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: The Wittig Reaction

Reagents and Materials:

-

Propyltriphenylphosphonium bromide (from Part 1)

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Heptanal

-

Reaction flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Suspend the propyltriphenylphosphonium bromide in anhydrous THF in a reaction flask under an inert atmosphere.

-

Cool the suspension in an ice bath or dry ice/acetone bath.

-

Slowly add a solution of the strong base (e.g., n-BuLi) to the suspension with stirring. The formation of the ylide is indicated by a color change (often to deep red or orange).

-

Stir the ylide solution at low temperature for a period of time (e.g., 30-60 minutes).

-

Slowly add a solution of heptanal in anhydrous THF to the ylide solution at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a non-polar solvent like hexane or diethyl ether.

-

Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product will contain cis-3-Decene and triphenylphosphine oxide as a byproduct.

-

Purify the cis-3-Decene by column chromatography or distillation. Triphenylphosphine oxide is a high-boiling solid and can often be removed by crystallization or chromatography.

Characterization: As with the hydrogenation method, the product should be thoroughly characterized by spectroscopic methods to confirm its identity, purity, and stereochemistry.

Conclusion

The synthesis of cis-3-Decene is a well-established process in organic chemistry, primarily accomplished through the stereoselective partial hydrogenation of 3-decyne or via the Wittig reaction. Both methods offer reliable routes to the desired cis-isomer, which is a valuable compound for further synthetic applications and for studies in chemical ecology. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental conditions available to the researcher. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals working in the fields of organic synthesis and drug development.

References

- 1. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHEROMONE EFFECTS OF CIS-9 LONG CHAIN ALKENES ON THE COMMON HOUSE FLY — AN IMPROVED SEX ATTRACT ANT COMBINATION | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 5. Insect pheromones - Wikipedia [en.wikipedia.org]

- 6. cis-3-Decene (CAS 19398-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. cis-3-Decene [webbook.nist.gov]

- 8. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 9. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig Reaction [organic-chemistry.org]

cis-3-Decene CAS number 19398-86-8

An In-depth Technical Guide to cis-3-Decene (CAS: 19398-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Decene, with the CAS registry number 19398-86-8, is an acyclic olefin featuring a ten-carbon chain and a cis-configured double bond between the third and fourth carbon atoms.[1][2] Its chemical formula is C₁₀H₂₀, and it has a molecular weight of 140.27 g/mol .[1] This document provides a comprehensive technical overview of cis-3-Decene, including its physicochemical properties, spectroscopic profile, detailed synthesis protocols, and characteristic chemical reactions. It serves as a core resource for professionals in chemical research and development, offering structured data, experimental methodologies, and visual process diagrams to facilitate its application in a laboratory setting. While not directly implicated in drug development, it serves as a valuable model compound for studying the reactivity of internal alkenes and as a potential synthetic intermediate.[3]

Physicochemical Properties

The physical and chemical properties of cis-3-Decene are summarized below. As a non-polar hydrocarbon, it is expected to be miscible with common organic solvents like hexane, ethanol, and diethyl ether, while having very low solubility in water.[4]

| Property | Value | Reference |

| CAS Number | 19398-86-8 | [1] |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| IUPAC Name | (Z)-dec-3-ene | [1] |

| Boiling Point | 166.82°C (estimated) | [5] |

| Melting Point | -56.93°C (estimated) | [5] |

| Density | 0.7631 g/cm³ (estimated) | [5] |

| Refractive Index | 1.4195 (estimated) | [5] |

| logP (Octanol/Water Partition Coefficient) | 5.551 (estimated) | [5] |

| Water Solubility | 1.21 mg/L at 25°C (estimated) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of cis-3-Decene. While specific spectra are not widely published, the expected key features can be predicted based on its structure and data from analogous compounds.[6]

| Spectroscopy | Expected Key Features |

| ¹H NMR | ~5.3-5.5 ppm: Vinylic protons (-CH=CH-), appearing as a multiplet. The coupling constant (J-value) for cis-alkenes is typically in the range of 6-12 Hz.~2.0-2.1 ppm: Allylic protons (-CH₂-CH=), appearing as a multiplet.~1.2-1.4 ppm: Methylene protons of the hexyl chain (-CH₂-), appearing as a broad multiplet.~0.9 ppm: Terminal methyl protons (-CH₃), appearing as a triplet. |

| ¹³C NMR | ~124-130 ppm: Vinylic carbons (-C H=C H-). The chemical shift for cis-isomers is typically slightly upfield compared to trans-isomers.~20-35 ppm: Aliphatic carbons (allylic and other CH₂ groups).~14 ppm: Terminal methyl carbon (-C H₃). |

| Infrared (IR) | ~3010-3030 cm⁻¹: C-H stretch for sp² hybridized carbons (vinylic C-H).~2850-2960 cm⁻¹: C-H stretch for sp³ hybridized carbons (aliphatic C-H).~1650-1660 cm⁻¹: C=C stretch. The intensity is weak for this symmetrically substituted internal alkene.~675-730 cm⁻¹: C-H out-of-plane bend, characteristic of cis-disubstituted alkenes. |

| Mass Spectrometry (EI) | m/z 140: Molecular ion (M⁺).The fragmentation pattern is dominated by allylic cleavage, leading to the formation of stable carbocations. Key fragments would be expected from the loss of ethyl (C₂H₅, m/z 111) and hexyl (C₆H₁₃, m/z 55) radicals. |

Synthesis and Experimental Protocols

The stereoselective synthesis of cis-3-Decene is most reliably achieved through the partial hydrogenation of an alkyne precursor. Other olefination methods can also be adapted.

Synthesis via Partial Hydrogenation of 3-Decyne

The most common and stereoselective method for preparing cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[3] This catalyst ensures a syn-addition of hydrogen across the triple bond, yielding the desired cis-isomer.[3]

Caption: Synthesis of cis-3-Decene via Lindlar Hydrogenation.

Experimental Protocol:

-

Apparatus Setup: A two-neck round-bottom flask is fitted with a magnetic stirrer and a balloon filled with hydrogen gas (H₂). The flask is charged with 3-decyne and an inert solvent such as hexane or ethyl acetate.[3]

-

Catalyst Addition: Lindlar's catalyst (palladium on barium sulfate, poisoned with quinoline, typically 5% by weight of the alkyne) is carefully added to the flask.[3]

-

Reaction Execution: The mixture is stirred vigorously at room temperature (25-30°C) under a positive pressure of hydrogen (1-3 atm).[3]

-

Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to observe the disappearance of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to decane.[3]

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to yield pure cis-3-Decene.

Synthesis via Wittig Reaction

The Wittig reaction provides another route to cis-alkenes, particularly when using non-stabilized ylides under salt-free conditions.

Experimental Protocol:

-

Ylide Preparation: A phosphonium salt, such as heptyltriphenylphosphonium bromide, is suspended in an aprotic solvent like tetrahydrofuran (THF). A strong base (e.g., n-butyllithium or sodium amide) is added at low temperature to deprotonate the salt and form the corresponding ylide.

-

Reaction with Aldehyde: Propanal is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched by adding water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The product is purified by chromatography on silica gel to separate cis-3-Decene from the triphenylphosphine oxide byproduct and any trans-isomer.

Chemical Reactivity and Protocols

cis-3-Decene undergoes the typical addition reactions characteristic of alkenes. The double bond is the center of its reactivity.[3]

Caption: Common chemical reactions of cis-3-Decene.

Reduction (Hydrogenation)

Protocol:

-

cis-3-Decene is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until GC analysis shows complete conversion.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield decane.[3]

Oxidation (Epoxidation)

Protocol:

-

cis-3-Decene is dissolved in a chlorinated solvent such as dichloromethane (DCM).

-

The solution is cooled in an ice bath.

-

A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.

-

The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with a sodium bisulfite solution to quench excess peroxy acid, followed by a sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give cis-3,4-epoxydecane.[3]

Halogenation (Chlorination)

Protocol:

-

cis-3-Decene is dissolved in an inert solvent like carbon tetrachloride (CCl₄) or DCM in a flask protected from light.

-

The solution is cooled in an ice bath.

-

A solution of chlorine (Cl₂) in the same solvent is added dropwise with stirring. The disappearance of the chlorine color indicates consumption.

-

The reaction proceeds via an anti-addition mechanism.

-

The solvent is removed under reduced pressure to yield 3,4-dichlorodecane.[3]

Experimental Workflow: A General Overview

The logical flow for a typical synthesis and characterization of cis-3-Decene is outlined below.

Caption: General experimental workflow for synthesis and analysis.

Applications and Research Interest

cis-3-Decene primarily serves as a model compound for academic research into the mechanisms and stereochemistry of alkene reactions.[3] While its direct application in pharmaceuticals is not documented, its structural motif is relevant. The cis-alkene functionality appears in various bioactive natural products, and understanding its synthesis and reactivity is crucial for organic synthesis. Its derivatives could find potential use in the flavor and fragrance industry, analogous to related compounds like cis-3-hexen-1-ol ("leaf alcohol").

Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Flammability: cis-3-Decene is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Ground all equipment to prevent static discharge.

-

Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. Ingestion may cause gastrointestinal irritation. Aspiration into the lungs can be harmful.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

References

- 1. Page loading... [guidechem.com]

- 2. CIS-3-DECENE | 19398-86-8 [chemicalbook.com]

- 3. cis-3-Decene | 19398-86-8 | Benchchem [benchchem.com]

- 4. cis-3-Decene (CAS 19398-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 19398-86-8 CAS MSDS (CIS-3-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of cis-3-Decene

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-3-Decene is an acyclic olefin, a member of the alkene family of unsaturated hydrocarbons.[1][2] Its chemical structure is characterized by a ten-carbon chain with a single cis-configured double bond located between the third and fourth carbon atoms. Understanding the precise molecular weight and related physicochemical properties of cis-3-Decene is fundamental for its application in chemical synthesis, as a reference standard in analytical chemistry, and for toxicological and metabolic studies in drug development. This guide provides a detailed overview of its core properties, experimental protocols for their determination, and a logical visualization of its molecular composition.

Core Physicochemical Data

The quantitative properties of cis-3-Decene are summarized below. These values are critical for a variety of applications, including reaction stoichiometry, analytical method development, and safety assessments.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀ | - | [3][4][5] |

| Molecular Weight | 140.27 | g/mol | [3][4][6] |

| 140.2658 | g/mol | [5] | |

| Monoisotopic Mass | 140.156500638 | Da | [1] |

| CAS Registry Number | 19398-86-8 | - | [3][4][5] |

| Boiling Point | 166.82 (estimate) | °C | [2][3] |

| Melting Point | -56.93 (estimate) | °C | [2][3] |

| Density | 0.7631 (estimate) | g/cm³ | [2][3] |

| Refractive Index | 1.4195 (estimate) | - | [2][3] |

Experimental Determination of Molecular Weight

The molecular weight of volatile organic compounds (VOCs) such as cis-3-Decene is most accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and provides high-resolution mass data.

Principle

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds.[7] A sample is volatilized and separated based on its boiling point and affinity for the GC column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio.[8] The peak corresponding to the intact ionized molecule (the molecular ion) provides the molecular weight.[8][9]

Generalized Experimental Protocol: GC-MS Analysis

The following is a detailed methodology for the determination of the molecular weight of a volatile compound like cis-3-Decene.

-

Sample Preparation:

-

Prepare a dilute solution of the cis-3-Decene standard in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 1-10 µg/mL.

-

-

Instrumentation Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature sufficient to ensure rapid volatilization of the sample (e.g., 250°C). Operate in splitless mode for high sensitivity.[10]

-

Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

-

Column: Employ a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) suitable for separating non-polar hydrocarbons.[10]

-

Oven Temperature Program:

-

Initial temperature: 45°C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 8°C/min to 320°C.

-

Final hold: Maintain 320°C for 15 minutes.[10]

-

-

-

Mass Spectrometer (MS):

-

Ionization Source: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analyzer: Set to scan a mass range appropriate for the expected compound (e.g., m/z 45–300).[10]

-

Transfer Line Temperature: Maintain at a temperature (e.g., 280°C) to prevent condensation of the analyte.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Initiate the GC temperature program and MS data acquisition simultaneously.

-

The total run time will be determined by the temperature program (e.g., approximately 54 minutes).[10]

-

-

Data Analysis:

-

Process the resulting chromatogram to identify the peak corresponding to cis-3-Decene based on its retention time.

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak (M+), which is the peak with the highest mass-to-charge ratio that corresponds to the intact molecule after the loss of one electron. For cis-3-Decene (C₁₀H₂₀), this peak will be observed at an m/z value of approximately 140.

-

Compare the obtained mass spectrum with a reference library, such as the National Institute of Standards and Technology (NIST) database, for confirmation.[6][10]

-

Visualization of Molecular Composition

The following diagrams illustrate the logical workflow for determining molecular weight and the elemental composition of cis-3-Decene.

Caption: Elemental contribution to the molecular weight of cis-3-Decene.

Caption: Experimental workflow for molecular weight determination by GC-MS.

References

- 1. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CIS-3-DECENE | 19398-86-8 [chemicalbook.com]

- 3. 19398-86-8 CAS MSDS (CIS-3-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. dem.ri.gov [dem.ri.gov]

- 5. cis-3-Decene [webbook.nist.gov]

- 6. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Physical Properties of cis-3-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of cis-3-Decene, including estimated values and detailed experimental protocols for their determination. This information is critical for professionals in research and development who require accurate physical property data for reaction setup, process design, and chemical analysis.

Physicochemical Data of cis-3-Decene

| Property | Value | Unit | Data Type |

| Boiling Point | 166.82 | °C | Estimated[1] |

| Melting Point | -56.93 | °C | Estimated[1] |

Experimental Protocols for Determination of Physical Properties

To ensure the purity of the sample and the accuracy of the physical property measurements, a combination of chromatographic and thermal analysis techniques is recommended.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to the determination of boiling and melting points, the purity of the cis-3-Decene sample should be ascertained. GC-MS is a powerful analytical technique for separating and identifying components in a mixture.

Methodology:

-

Sample Preparation: A dilute solution of cis-3-Decene is prepared in a volatile organic solvent, such as hexane or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the sample components between the mobile gas phase and the stationary phase coated on the column walls. The temperature of the column is gradually increased to facilitate the elution of the components.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The identity of cis-3-Decene can be confirmed by comparing its mass spectrum to a reference library. The purity is determined by the relative area of the corresponding peak in the chromatogram.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the purified cis-3-Decene sample (typically 5-15 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile material.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create an inert atmosphere. An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. This typically involves an initial cooling and heating cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The melting point is typically determined as the onset temperature of this peak.

Boiling Point Determination: Distillation Method

The boiling point can be determined with high accuracy using a simple distillation apparatus.

Methodology:

-

Apparatus Setup: A distillation flask is filled with the cis-3-Decene sample and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance at the measured atmospheric pressure.

-

Pressure Correction: Since the boiling point is dependent on pressure, the recorded atmospheric pressure should be noted, and a correction can be applied to determine the normal boiling point at standard pressure (1 atm).

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid sample like cis-3-Decene.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of cis-3-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-Decene, a ten-carbon alkene. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of non-polar compounds.

Core Principles of cis-3-Decene Solubility

cis-3-Decene (C₁₀H₂₀) is a non-polar hydrocarbon due to the relatively even distribution of electron density across its structure.[1] Its solubility is primarily dictated by the "like dissolves like" principle, which states that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.[1][2] The presence of a cis double bond introduces a slight dipole moment compared to its trans isomer, but the molecule remains predominantly non-polar.[3][4] Consequently, cis-3-Decene is expected to be miscible with or soluble in non-polar organic solvents and largely insoluble in polar solvents, particularly water.[1][3][4]

Qualitative Solubility Profile

Based on established chemical principles for alkenes, the expected solubility of cis-3-Decene in various common laboratory solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility of cis-3-Decene | Rationale |

| Non-Polar | Hexane, Benzene, Toluene, Carbon Tetrachloride, Diethyl Ether | Soluble | The intermolecular forces (primarily London dispersion forces) between cis-3-Decene and these non-polar solvents are similar in strength, facilitating dissolution.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | While these solvents possess a dipole moment, they lack the ability to form strong hydrogen bonds. The non-polar nature of cis-3-Decene limits its interaction with these polar molecules. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen bonding network in polar protic solvents, especially water, is not favorably disrupted by the weak interactions offered by the non-polar cis-3-Decene molecule.[1][5] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a compound like cis-3-Decene requires standardized experimental procedures. The following are methodologies commonly employed for this purpose.

3.1. Shake-Flask Method (Gibbs Phase Rule Method)

This is a conventional and straightforward method for determining the equilibrium solubility of a substance in a solvent.[6]

-

Principle: An excess amount of the solute (cis-3-Decene) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is measured.

-

Apparatus:

-

Thermostatically controlled shaker or agitator

-

Equilibration flasks (e.g., glass-stoppered conical flasks)

-

Analytical balance

-

Centrifuge (optional, for phase separation)

-

Analytical instrument for quantification (e.g., Gas Chromatograph)

-

-

Procedure:

-

Add an excess amount of cis-3-Decene to a known volume of the test solvent in an equilibration flask. The excess solid/liquid phase should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the sample to facilitate the separation of the undissolved solute.

-

Carefully withdraw an aliquot of the saturated supernatant (the solvent containing the dissolved solute).

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of cis-3-Decene in the diluted sample using a calibrated analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

3.2. Gravimetric Method

This method is suitable for non-volatile solutes and involves the evaporation of the solvent to determine the mass of the dissolved solute.

-

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

-

Apparatus:

-

Equipment from the Shake-Flask method

-

Evaporating dish or beaker

-

Oven or vacuum desiccator

-

Analytical balance

-

-

Procedure:

-

Prepare a saturated solution of cis-3-Decene in the desired solvent as described in the Shake-Flask method (Steps 1-6).

-

Accurately transfer a known volume or mass of the saturated supernatant to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under gentle heating. For higher boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is completely removed, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the solute residue.

-

The difference between the final mass and the initial mass of the dish gives the mass of the dissolved cis-3-Decene.

-

Calculate the solubility in terms of mass per volume or mass per mass of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining and classifying the solubility of a non-polar compound like cis-3-Decene.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of cis-3-Decene and the experimental approaches for its quantification. For specific applications, it is recommended to perform experimental determinations under the conditions relevant to the intended research or process.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Laboratory Synthesis of cis-3-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Decene is an alkene of interest in various fields of chemical research, including pheromone synthesis and as a starting material for the synthesis of more complex organic molecules. Its stereospecific synthesis is crucial for applications where the geometric isomerism of the double bond dictates biological activity or subsequent reaction pathways. The most common and reliable methods for the laboratory-scale synthesis of cis-alkenes, including cis-3-decene, involve the partial hydrogenation of a corresponding alkyne. This document provides detailed protocols for the synthesis of cis-3-decene from 3-decyne using two common catalyst systems: Lindlar's catalyst and P-2 nickel boride (Ni₂B).

The partial hydrogenation of an alkyne to a cis-alkene is achieved by using a "poisoned" catalyst that is active enough to catalyze the addition of one mole of hydrogen to the triple bond but is deactivated to prevent the subsequent reduction of the resulting alkene to an alkane.[1][2] The syn-addition of hydrogen atoms to the surface of the catalyst results in the exclusive formation of the cis (or Z) isomer.[3][4]

Reaction Principle